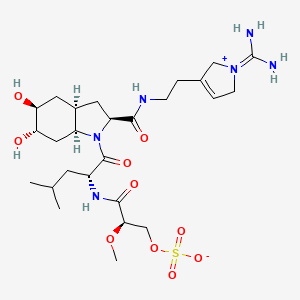
dysinosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysinosin A is a novel marine natural product belonging to the aeruginosin family. It was first isolated from a new genus and species of sponge of the family Dysideidae, found near Lizard Island in North Queensland, Australia . This compound is known for its potent inhibitory activity against blood coagulation factors, particularly Factor VIIa and thrombin .
Preparation Methods
The total synthesis of dysinosin A involves a stereocontrolled synthetic route that confirms its proposed structure and absolute stereochemistry . The synthesis strategy typically involves disconnections to three subunits, which are synthesized from readily available starting materials such as L-glutamic acid, D-leucine, and D-mannitol . The process includes several steps of protection and deprotection, as well as the formation of key stereocenters through enantioselective reactions .
The total synthesis of such complex molecules often remains within the realm of academic research rather than large-scale industrial production .
Chemical Reactions Analysis
Dysinosin A undergoes various types of chemical reactions, including:
Oxidation: The oxidation of primary alcohols to aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions employed.
Scientific Research Applications
Dysinosin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Dysinosin A exerts its effects by inhibiting the activity of blood coagulation factors, particularly Factor VIIa and thrombin . The compound binds to the active sites of these enzymes, preventing them from catalyzing the conversion of their substrates. This inhibition disrupts the blood coagulation cascade, thereby reducing the formation of blood clots .
Comparison with Similar Compounds
Dysinosin A is part of the aeruginosin family, which includes other compounds such as dysinosin B, dysinosin C, and chlorothis compound . These compounds share a common structural motif, the 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, which is crucial for their biological activity . this compound is unique in its specific inhibitory activity against Factor VIIa and thrombin, making it a valuable compound for studying blood coagulation and developing anticoagulant therapies .
Similar compounds include:
Properties
Molecular Formula |
C26H44N6O10S |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[(2R)-3-[[(2R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |
InChI |
InChI=1S/C26H44N6O10S/c1-14(2)8-17(30-24(36)22(41-3)13-42-43(38,39)40)25(37)32-18-11-21(34)20(33)10-16(18)9-19(32)23(35)29-6-4-15-5-7-31(12-15)26(27)28/h5,14,16-22,33-34H,4,6-13H2,1-3H3,(H6,27,28,29,30,35,36,38,39,40)/t16-,17-,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
FJKGWCOVORXKMM-FAWMDMTCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC |
Canonical SMILES |
CC(C)CC(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC |
Synonyms |
dysinosin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


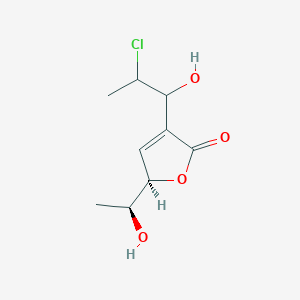
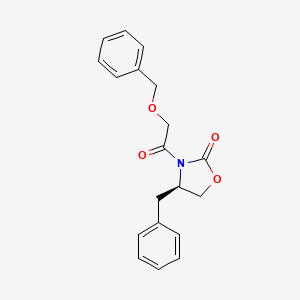
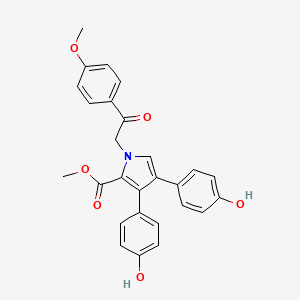
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)


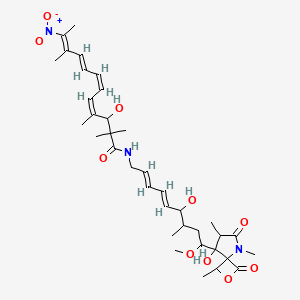

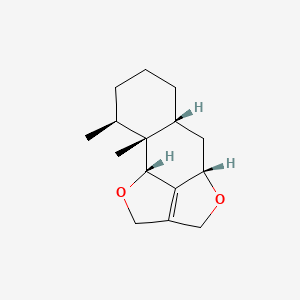
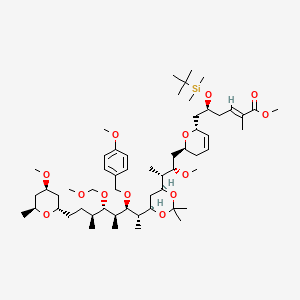
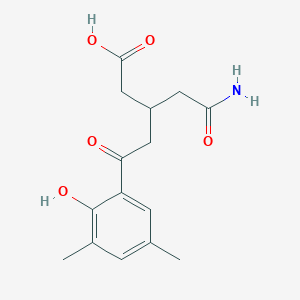


![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
